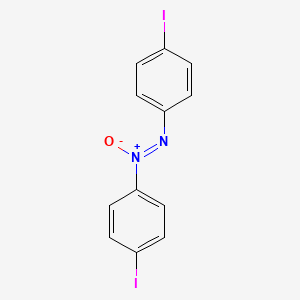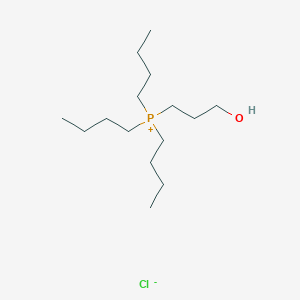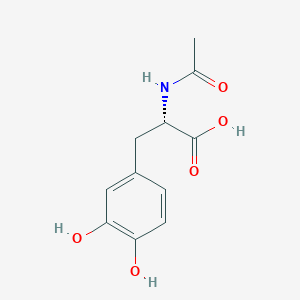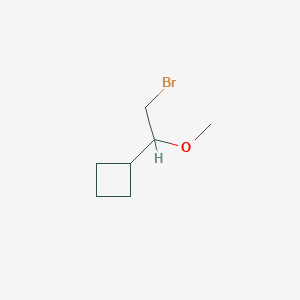
(2-Bromo-1-methoxyethyl)cyclobutane
Overview
Description
“(2-Bromo-1-methoxyethyl)cyclobutane” is a chemical compound with the molecular formula C7H13BrO . It contains a cyclobutane ring, which is a type of cycloalkane, along with a bromo and methoxyethyl group attached to it .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-1-methoxyethyl)cyclobutane” would consist of a four-membered cyclobutane ring with a bromo-methoxyethyl group attached to one of the carbon atoms . The bromine atom would make the molecule polar, and the oxygen in the methoxy group would be capable of forming hydrogen bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-1-methoxyethyl)cyclobutane” would depend on its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and polar. The exact properties such as melting point, boiling point, and density aren’t available in the literature .Scientific Research Applications
Reverse Ene Reaction and Stereochemistry : Research has explored the stereochemistry and mechanisms of reactions involving similar cyclobutanes. For instance, cyclobutanes like 1-(1-methoxyethyl)-2-vinylcyclobutane undergo a sigmatropic hydrogen shift in a reaction known as the reverse ene reaction (Getty & Berson, 1991).
Cycloaddition Reactions : Cycloaddition reactions are a common application, where these compounds can react with other molecules to form new structures. For example, 1-bromo-2-(9-fluorenylidene)ethylene and its analogs have been used in thermal [2+2] cycloaddition reactions (Toda, Motomura, & Oshima, 1974).
Synthesis of Bi- and Tricyclic Compounds : Allenylmethylsilane reacts with alkenes and alkynes in a [2+2] cycloaddition mode to give cyclobutanes, which can then be used to synthesize fused bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).
Photocycloaddition Reactions : These compounds are involved in photocycloaddition reactions with arylethenes, leading to various products depending on the structure of the addends (Cleridou et al., 2000).
Ring-Opening Reactions : Research has also focused on the ring-opening reactions of functionalized bicyclohexanes, leading to various cyclobutane and cyclobutene derivatives (Graziano, Iesce, Cermola, & Ialongo, 1997).
Structural Studies : X-ray diffraction studies have been conducted on related cyclobutane derivatives to understand their molecular structure and conformations (Razin et al., 2007).
Detection of Irradiated Foods : Cyclobutane derivatives have applications in food science, such as identifying irradiated foods by determining cyclobutaneones using fluorescent labelling (Mörsel & Schmiedl, 1994).
properties
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZQNEYYXIMFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284216 | |
| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methoxyethyl)cyclobutane | |
CAS RN |
1989659-76-8 | |
| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989659-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, (2-bromo-1-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




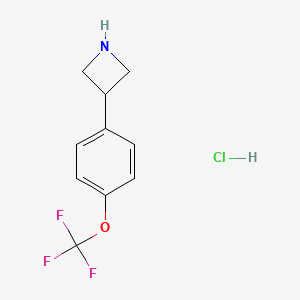
![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)
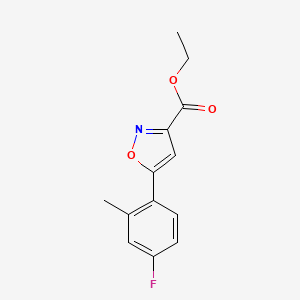
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)
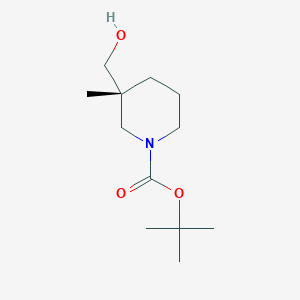


![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)

